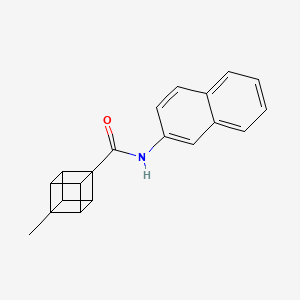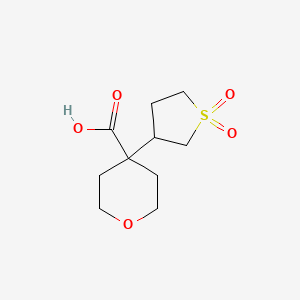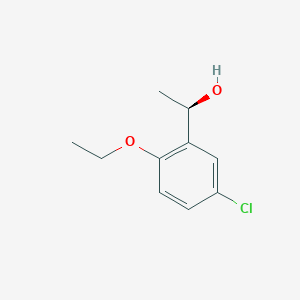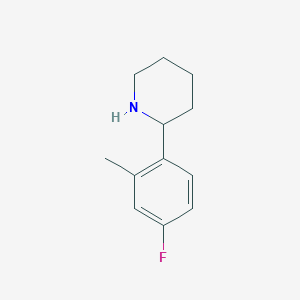
8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide is a synthetic organic compound that features a cubane core structure Cubane is a highly strained, cubic hydrocarbon that has garnered interest due to its unique geometric and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide typically involves multiple steps, starting from commercially available cubane derivatives. One common approach is the functionalization of cubane with a carboxylic acid group, followed by the introduction of the naphthalene moiety through a coupling reaction. The final step involves the formation of the carboxamide group via an amide coupling reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, the purification processes would be streamlined to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the cubane or naphthalene moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying the properties of strained hydrocarbons and their reactivity.
Biology: It can be used as a probe to study biological interactions due to its distinct structural features.
Medicine: The compound may have potential as a drug candidate or a pharmacological tool, given its ability to interact with biological targets.
Industry: Its unique properties could be exploited in materials science for the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene moiety may facilitate interactions with hydrophobic pockets, while the carboxamide group could form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-1-yl)cubane-1-carboxamide
- 8-methyl-N-(phenyl)cubane-1-carboxamide
- N-(naphthalen-2-yl)adamantane-1-carboxamide
Uniqueness
8-methyl-N-(naphthalen-2-yl)cubane-1-carboxamide stands out due to the combination of the cubane core and the naphthalene moiety. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications. The presence of the carboxamide group further enhances its potential for interactions with biological targets and other molecules.
Properties
Molecular Formula |
C20H17NO |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
4-methyl-N-naphthalen-2-ylcubane-1-carboxamide |
InChI |
InChI=1S/C20H17NO/c1-19-12-15-13(19)17-14(19)16(12)20(15,17)18(22)21-11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12-17H,1H3,(H,21,22) |
InChI Key |
UMSACAWDPDZLNI-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3C4C1C5C2C3C45C(=O)NC6=CC7=CC=CC=C7C=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1S)-1-aminoethyl]-3-chlorophenol](/img/structure/B13596171.png)


![Alpha-[(methylamino)methyl]-4-(methylsulfonyl)benzenemethanol](/img/structure/B13596203.png)






![[3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride](/img/structure/B13596238.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one](/img/structure/B13596239.png)


